![molecular formula C11H22OSi B14219907 Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane CAS No. 529494-84-6](/img/structure/B14219907.png)
Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane is an organosilicon compound with the molecular formula C11H22OSi This compound is characterized by the presence of a trimethylsilyl group attached to a 6-methylhepta-1,3-dien-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane typically involves the reaction of a suitable precursor with trimethylchlorosilane in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction can be represented as follows: [ \text{Precursor} + \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Scientific Research Applications
Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group acts as a leaving group. Additionally, the presence of the 6-methylhepta-1,3-dien-2-yloxy moiety can influence the reactivity and selectivity of the compound in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with the formula (CH3)3SiH.
Triisopropyl[(trimethylsilyl)ethynyl]silane: Another organosilicon compound with different substituents.
Uniqueness
Trimethyl[(6-methylhepta-1,3-dien-2-YL)oxy]silane is unique due to the presence of the 6-methylhepta-1,3-dien-2-yloxy moiety, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. This uniqueness makes it valuable in specific applications where tailored reactivity and selectivity are required.
Properties
CAS No. |
529494-84-6 |
|---|---|
Molecular Formula |
C11H22OSi |
Molecular Weight |
198.38 g/mol |
IUPAC Name |
trimethyl(6-methylhepta-1,3-dien-2-yloxy)silane |
InChI |
InChI=1S/C11H22OSi/c1-10(2)8-7-9-11(3)12-13(4,5)6/h7,9-10H,3,8H2,1-2,4-6H3 |
InChI Key |
MHIHDXOJSGVNQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=CC(=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Azidophenyl)[(2S)-2-ethenyl-2-methylpyrrolidin-1-yl]methanone](/img/structure/B14219824.png)
![6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14219830.png)
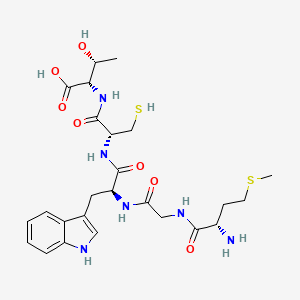

![N-(6-Aminopyridin-2-yl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14219842.png)
![2-[(5-Bromo-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B14219846.png)
![1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14219851.png)

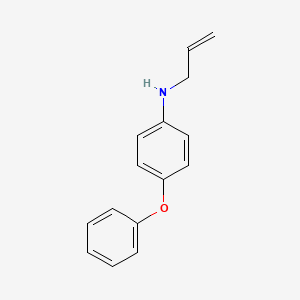
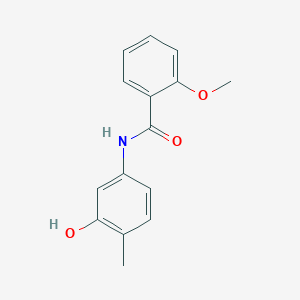
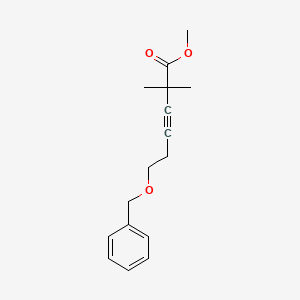
![1-tert-Butyl-4-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219878.png)
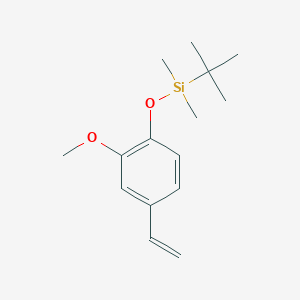
![1-[4-(Diphenylamino)phenoxy]propan-2-yl prop-2-enoate](/img/structure/B14219896.png)
